3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide

Description

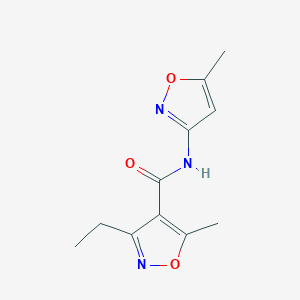

This compound (C₁₄H₁₈N₂O₂, MW 246.31) is a bis-oxazole carboxamide derivative featuring a 3-ethyl-5-methyl-substituted oxazole core linked via a carboxamide bridge to a 5-methyl-1,2-oxazole moiety. It is cataloged as a synthetic building block, suggesting utility in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-4-8-10(7(3)17-13-8)11(15)12-9-5-6(2)16-14-9/h5H,4H2,1-3H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHRDLCZDDXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NC2=NOC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amide and an oxazole derivative, the reaction can proceed through cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Unfortunately, the search results provided do not contain direct or extensive information regarding the specific applications, detailed data, case studies, or research findings for the compound "3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide." However, the search results do provide some relevant details:

Basic Information

- Chemical Identity: The compound is also known as this compound .

- Molecular Formula: Its molecular formula is C11H13N3O3 .

- Molecular Weight: The molecular weight is 235.24 g/mol .

- Related Structures: It is an oxazole derivative .

- Data Source: Spectroscopic data, including NMR experiments, are available for this compound .

Potential Areas of Application

- Isoxazole Derivatives: Isoxazole derivatives, a class of compounds to which the query compound belongs, have been recognized as regulators of immune functions and potential anti-inflammatory drugs . They have shown potential in ameliorating immunoinflammatory diseases and as inhibitors of lipooxygenase (LOX) and COX-2 .

- Anti-biofilm Agents: Isoxazole derivatives can impact pathogenic biofilm .

- Sphingolipid-Mediated Disorders: Oxazole-3-carboxamides have been identified as potential therapeutic tools for investigating the therapeutic effects of AC inhibition in relevant sphingolipid-mediated disorders .

How to Find More Information

- PubChem: Search PubChem using the CAS number 438224-38-5 or the compound name to gather more information .

- BMRB: Check the Biological Magnetic Resonance Bank (BMRB) entry bmse011712 for NMR data and related experimental details .

- Scientific Literature: Conduct a comprehensive search on scientific databases such as PubMed, Scopus, and Web of Science using the compound name and related keywords (e.g., "oxazole," "carboxamide," "synthesis," "biological activity") .

- Cited References: Examine the references cited within the search results to identify potential sources of information .

- Structure-Activity Relationship (SAR): Explore literature on the structure-activity relationship of oxazole-3-carboxamides to understand potential applications based on structural similarities .

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in Oxazole Derivatives

Table 1: Key Structural Differences

Key Observations :

Physicochemical Properties

Table 3: Predicted/Experimental Properties

Insights :

Crystallographic and Supramolecular Features

Biological Activity

3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide (C11H13N3O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties based on recent research findings.

Chemical Structure

The compound's structure is characterized by the presence of oxazole rings and a carboxamide group, which are known to contribute to various biological activities. The molecular structure can be represented as follows:

Antimicrobial Activity

Research has indicated that derivatives of oxazoles exhibit significant antimicrobial properties. For instance, studies on similar oxazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. A recent study highlighted that certain oxazole derivatives demonstrated strong antibacterial activity and reduced biofilm formation in Enterococcus faecium, suggesting a promising avenue for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 2 | E. faecium | 32 µg/mL |

| Compound 4b | E. coli | 16 µg/mL |

| Compound 4a | S. aureus | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies. Similar compounds have been evaluated against various cancer cell lines, showing promising cytotoxic effects. Notably, oxazolo[5,4-d]pyrimidine derivatives have demonstrated significant activity against colorectal cancer cell lines with lower toxicity to normal cells compared to traditional chemotherapeutics like cisplatin and fluorouracil .

Table 2: Cytotoxicity of Related Oxazole Compounds

| Compound | Cancer Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 3g | HT29 (colorectal) | 58.4 ± 8.75 | 3.0 |

| Cisplatin | HT29 (colorectal) | 47.17 ± 7.43 | <1 |

| Fluorouracil | HT29 (colorectal) | 381.16 ± 25.51 | <1 |

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies involving Daphnia magna have been conducted to determine the environmental toxicity of similar oxazole derivatives. The results indicated low toxicity levels in aquatic environments, which is essential for considering these compounds in pharmaceutical applications .

Case Studies

Several case studies have illustrated the potential applications of oxazole derivatives in drug development:

- Antimicrobial Case Study : A study on a series of N-acyl α-amino ketones revealed that modifications on the oxazole ring significantly enhanced antibacterial properties while maintaining low toxicity levels .

- Anticancer Case Study : Research into oxazolo[5,4-d]pyrimidines demonstrated their ability to inhibit key enzymes involved in cancer progression and showed promising results in reducing tumor cell viability without affecting normal cells significantly .

Q & A

Q. Advanced Research Focus

- ¹H/¹³C-NMR : Methyl groups at δ 2.42–2.66 ppm (¹H) and 10–15 ppm (¹³C) confirm substituent positions. The oxazole protons appear as singlets near δ 8.12 ppm .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) identifies hydrogen-bonding networks (e.g., N–H···O interactions) and validates planarity of the oxazole-carboxamide core .

Data Contradictions : Discrepancies in melting points (e.g., 133–135°C vs. 171–172°C in analogues) may arise from polymorphism, requiring PXRD analysis .

What intermolecular interactions dominate the crystal packing of this compound?

Advanced Research Focus

Graph set analysis (Etter’s formalism) reveals:

- Primary Interactions : N–H···O hydrogen bonds between the carboxamide and oxazole rings (R²₂(8) motifs).

- Secondary Interactions : C–H···π contacts involving aromatic rings, stabilizing layered packing .

Methodology : ORTEP-3 visualizes thermal ellipsoids, while Mercury software quantifies bond angles/distances .

How does the compound’s bioactivity compare to structurally related oxazole derivatives?

Q. Basic Research Focus

- In Silico Screening : Docking studies (AutoDock Vina) suggest moderate affinity for kinase targets (ΔG ≈ -9.2 kcal/mol), comparable to sulfonamide-based analogues .

- In Vitro Assays : Methyl/ethyl substituents enhance lipophilicity (clogP ≈ 2.5), improving membrane permeability but reducing aqueous solubility .

Contradictions : Antifungal activity varies with substitution patterns; 3-ethyl groups may reduce potency compared to chloro-substituted derivatives .

What computational strategies predict metabolic stability of this compound?

Q. Advanced Research Focus

- ADMET Prediction : SwissADME identifies cytochrome P450 (CYP3A4) as the primary metabolizing enzyme.

- Metabolic Hotspots : The 5-methyl-oxazole ring is prone to oxidation, while the carboxamide resists hydrolysis .

Validation : LC-MS/MS tracks in vitro microsomal degradation (t₁/₂ ≈ 45 min in rat liver microsomes) .

How can structure-activity relationship (SAR) studies guide optimization?

Q. Advanced Research Focus

- Key Modifications :

- Oxazole Ring : Electron-withdrawing groups (e.g., Cl) improve target binding but reduce solubility.

- Carboxamide Linker : N-methylation decreases hydrogen-bonding capacity, affecting potency .

- Experimental Design : Parallel synthesis (e.g., 96-well plates) evaluates substituent effects on IC₅₀ values .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Basic Research Focus

- HPLC-DAD : A C18 column (ACN/0.1% formic acid gradient) resolves the compound (retention time ≈ 6.2 min).

- Matrix Effects : Plasma proteins bind >90% of the compound, requiring protein precipitation (methanol/acetonitrile) .

Validation : Linearity (R² > 0.995) over 0.1–50 µg/mL, LOD ≈ 0.03 µg/mL .

How do solvent and pH affect the compound’s stability during storage?

Q. Basic Research Focus

- Stability Profile :

- Aqueous Solutions : Degrades rapidly at pH > 7 (hydrolysis of oxazole ring).

- Solid State : Stable for >12 months at -20°C (desiccated) .

Mitigation : Lyophilization with trehalose (1:1 w/w) enhances stability in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.